molecular formula C25H34F2N2O2 B14382879 N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea CAS No. 88467-91-8

N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea

Cat. No.: B14382879
CAS No.: 88467-91-8
M. Wt: 432.5 g/mol
InChI Key: NVZUFXOWFUBQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is an organic compound characterized by its unique structure, which includes a butoxyphenyl group, a difluorophenyl group, and a heptylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea typically involves the reaction of 4-butoxybenzyl chloride with 2,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with heptyl isocyanate to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Butoxyphenyl)methyl]-N’-(2-cyanoethyl)-N-heptylurea
  • N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dichlorophenyl)-N-heptylurea
  • N-[(4-Butoxyphenyl)methyl]-N’-(2,4-dimethylphenyl)-N-heptylurea

Uniqueness

N-[(4-Butoxyphenyl)methyl]-N’-(2,4-difluorophenyl)-N-heptylurea is unique due to the presence of both butoxy and difluoro groups, which can impart distinct chemical and biological properties

Properties

CAS No.

88467-91-8

Molecular Formula

C25H34F2N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

1-[(4-butoxyphenyl)methyl]-3-(2,4-difluorophenyl)-1-heptylurea

InChI

InChI=1S/C25H34F2N2O2/c1-3-5-7-8-9-16-29(25(30)28-24-15-12-21(26)18-23(24)27)19-20-10-13-22(14-11-20)31-17-6-4-2/h10-15,18H,3-9,16-17,19H2,1-2H3,(H,28,30)

InChI Key

NVZUFXOWFUBQKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC1=CC=C(C=C1)OCCCC)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.